molecular formula C8H5Cl2NOS B12862812 2,6-Dichloro-5-methoxybenzo[d]thiazole

2,6-Dichloro-5-methoxybenzo[d]thiazole

Cat. No.: B12862812
M. Wt: 234.10 g/mol
InChI Key: OQPDMGDRRLTFDC-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Contemporary Medicinal Chemistry

Benzothiazoles are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.netnih.gov This bicyclic system is a prominent scaffold in medicinal chemistry due to its versatile biological activities. nih.govnih.gov The structural diversity of benzothiazole derivatives allows for the development of a wide array of therapeutic agents. nih.gov Consequently, these compounds have been the subject of extensive research, leading to the discovery of numerous molecules with significant pharmacological potential. nih.govnih.gov The benzothiazole nucleus is a key component in many clinically used drugs and continues to be a focal point for the design and synthesis of new therapeutic entities. nih.govgoogle.com

Structural Attributes of the Thiazole Moiety and its Aromaticity in Biological Systems

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is the cornerstone of benzothiazole's structure. researchgate.netmdpi.com Thiazoles are planar and exhibit significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of their oxazole (B20620) counterparts. ijpsonline.com This aromatic character is crucial for its stability and its interactions within biological systems. ijpsonline.comekb.eg The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment that allows for various types of chemical interactions, including hydrogen bonding and π-stacking, which are vital for binding to biological targets. ekb.eg The biosynthesis of many natural products containing a thiazole ring often involves the amino acid cysteine, which provides the N-C-C-S backbone. ijpsonline.com

General Pharmacological Relevance of Thiazole-Containing Compounds in Drug Discovery

The thiazole nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netnih.gov The versatility of the thiazole ring allows for modifications at various positions, leading to the synthesis of compounds with optimized biological effects. nih.gov Several FDA-approved drugs contain the thiazole scaffold, underscoring its importance in pharmaceutical development. ekb.eg The ongoing research into thiazole derivatives continues to yield new compounds with potent therapeutic potential against a range of diseases.

Emergence of 2,6-Dichloro-5-methoxybenzo[d]thiazole within the Benzothiazole Class

While there is research on related compounds, such as 2-substituted-5,6-dichlorobenzothiazoles and 6-methoxybenzothiazole (B1296504) derivatives, no direct data for the 2,6-dichloro-5-methoxy substituted variant could be retrieved. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized in published research, or it may be a proprietary molecule not disclosed in the public domain.

Due to the absence of specific data, it is not possible to provide a scientifically accurate and detailed analysis of the research findings, synthesis, or biological activity solely for this compound as per the strict constraints of this article's focus. Any attempt to do so would be speculative and not based on verifiable scientific evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2NOS

Molecular Weight

234.10 g/mol

IUPAC Name

2,6-dichloro-5-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3

InChI Key

OQPDMGDRRLTFDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 5 Methoxybenzo D Thiazole and Its Analogs

De Novo Synthesis Approaches for the Benzothiazole (B30560) Core

The formation of the benzothiazole ring system is the cornerstone of synthesizing 2,6-dichloro-5-methoxybenzo[d]thiazole. Several de novo approaches have been developed, primarily revolving around the condensation and cyclization of substituted anilines and a sulfur source.

Cyclocondensation Reactions in Benzothiazole Formation

Cyclocondensation reactions are a fundamental and widely employed method for the synthesis of the benzothiazole nucleus. This approach typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a variety of carbonyl compounds or their equivalents. The reaction proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole.

A common pathway involves the condensation of an appropriately substituted 2-aminothiophenol with an aldehyde. For instance, the reaction of 2-aminothiophenol with various aromatic aldehydes can be facilitated by a range of catalysts and reaction conditions. While not specific to the target molecule, the general principle can be applied. A plausible precursor for the synthesis of this compound would be 2-amino-5-chloro-4-methoxythiophenol. Condensation of this thiophenol with a suitable reagent to introduce the 2-chloro substituent would be a key step.

Palladium-Catalyzed Cyclization and Related Metal-Mediated Protocols

In recent years, transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for the construction of heterocyclic systems like benzothiazoles. These methods often offer high efficiency and functional group tolerance. Palladium-catalyzed intramolecular C-S bond formation from an o-halothioanilide precursor is a notable example. This strategy avoids the often unstable 2-aminothiophenol intermediates.

For the synthesis of the target molecule, a hypothetical pathway could involve a suitably substituted N-(4-chloro-5-methoxyphenyl)thioamide bearing a halogen at the 2-position of the aniline (B41778) ring. Intramolecular palladium-catalyzed cyclization would then form the benzothiazole ring.

Strategies for Introducing Halogen Substituents (Dichloro)

The introduction of two chlorine atoms at specific positions (2 and 6) on the benzothiazole ring requires regioselective halogenation strategies. The timing of halogenation—either before or after the formation of the benzothiazole core—is a critical consideration.

Starting with a pre-halogenated aniline is a common approach. For example, the synthesis of 2-amino-5,6-dichlorobenzothiazole (B1582228) has been reported starting from 3,4-dichloroaniline. google.com This indicates that a dichlorinated aniline can serve as a viable precursor. A proposed starting material for the target compound could be 2,4-dichloro-5-methoxyaniline.

Direct halogenation of the benzothiazole ring is another possibility. However, controlling the regioselectivity can be challenging. The electron-donating or -withdrawing nature of the existing substituents on the benzene (B151609) ring will direct the position of electrophilic halogenation.

A patent describes the synthesis of 2,6-dichlorobenzoxazole, a related heterocyclic compound, from benzoxazolone using a chlorinating agent like chlorine gas or sulfuryl chloride. researchgate.net A similar strategy could potentially be adapted for the synthesis of 2,6-dichlorobenzothiazole (B1293530) from a corresponding benzothiazolone precursor.

Regioselective Introduction of Methoxy (B1213986) Group

The placement of the methoxy group at the 5-position is a key synthetic challenge. This can be achieved by starting with a precursor that already contains the methoxy group at the desired position or by introducing it onto the benzothiazole ring at a later stage.

Starting with a methoxy-substituted aniline, such as 4-chloro-3-methoxyaniline, and then proceeding with thiazole (B1198619) ring formation and subsequent chlorination is a plausible route. The synthesis of various methoxy-substituted anilines is well-established in organic chemistry. For example, the preparation of 4-(difluoromethoxy)aniline (B1299965) has been described, which involves the reaction of 4-nitrophenol (B140041) followed by reduction. google.com A similar approach could be envisioned for the synthesis of the required methoxy-substituted aniline.

Alternatively, nucleophilic aromatic substitution on a suitably activated dichlorobenzothiazole could potentially introduce the methoxy group. However, the regioselectivity of such a reaction would need to be carefully controlled.

One-Pot Synthetic Methodologies for Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot methodologies are highly desirable. These approaches combine multiple reaction steps into a single operation without the isolation of intermediates.

The synthesis of 2-substituted benzothiazoles has been achieved through one-pot, three-component reactions. For instance, the reaction of an aromatic amine, an aliphatic amine, and elemental sulfur can yield 2-substituted benzothiazoles under catalyst- and additive-free conditions. While not directly applicable to the synthesis of this compound due to the specific substitution pattern, this highlights the potential for developing efficient one-pot strategies.

Catalyst-Mediated Synthesis of Substituted Benzothiazoles

A wide array of catalysts have been developed to facilitate the synthesis of substituted benzothiazoles, often leading to higher yields and milder reaction conditions. These catalysts can be acidic, basic, or metal-based.

C-H Functionalization/Intramolecular C-S Bond Formation Routes

The synthesis of the benzothiazole scaffold, including structures analogous to this compound, can be achieved through modern synthetic strategies involving C-H functionalization and subsequent intramolecular C-S bond formation. These methods offer advantages in terms of atom economy and the ability to construct the heterocyclic core from readily available starting materials.

One prominent approach involves the palladium-catalyzed/copper-assisted cyclization of N-arylcyanothioformamides. mdpi.comnih.gov This reaction proceeds via a C-H functionalization/intramolecular C-S bond formation pathway. mdpi.comnih.gov The process is typically carried out in the presence of air and an inorganic additive, such as potassium iodide (KI), to facilitate the reaction. mdpi.comnih.gov This methodology allows for the regioselective synthesis of a variety of substituted 2-cyanobenzothiazoles in good yields, providing a versatile route to functionalized benzothiazole derivatives. mdpi.comnih.gov

Another strategy for constructing the benzothiazole ring is the transition-metal-free synthesis from o-iodoarylisothiocyanates and active methylene (B1212753) compounds. This reaction proceeds at room temperature in the presence of a base like sodium hydride, leading to the formation of an intramolecular C-S bond. nih.gov The proposed mechanism for this transformation is a substitution radical-nucleophilic, unimolecular (SRN1) process involving radical intermediates. nih.gov

Furthermore, metal-free approaches for the synthesis of 2-substituted benzothiazoles have been developed utilizing elemental sulfur. rsc.org For instance, the reaction of N-substituted arylamines with elemental sulfur can lead to double C-S bond formation through C-H bond functionalization. rsc.org This method is environmentally friendly and atom-economical. rsc.org Similarly, a three-component reaction of nitroarenes, alcohols, and sulfur powder can yield 2-substituted benzothiazoles. organic-chemistry.org

The intramolecular cyclization of thioamide derivatives driven by visible light represents another innovative route. This photochemical approach can proceed without the need for a photoredox catalyst, transition-metal catalyst, or base, offering a green alternative for benzothiazole synthesis. nih.gov The mechanism often involves the generation of a ketamine intermediate followed by intramolecular nucleophilic addition and C-C bond cleavage. nih.gov

Functionalization and Derivatization of the this compound Scaffold

The this compound core is a versatile platform that can be further modified to generate a diverse range of derivatives. The reactivity of the benzothiazole ring system, particularly at the C2 position, as well as the chloro and methoxy substituents on the benzene ring, allows for various chemical transformations.

Nucleophilic Substitution Reactions for Further Functionalization

Nucleophilic substitution reactions are a fundamental tool for modifying the this compound scaffold. In a nucleophilic substitution reaction, an electron-rich species, the nucleophile, replaces a leaving group on the substrate molecule. byjus.commasterorganicchemistry.com The rate of these reactions is influenced by the strength of the nucleophile and the ability of the leaving group to depart. byjus.com Weaker bases are generally better leaving groups. byjus.com

The chlorine atoms at the C2 and C6 positions of the benzothiazole ring are susceptible to nucleophilic attack. The general mechanism for bimolecular nucleophilic substitution (SN2) involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.orgyoutube.com This process typically results in an inversion of stereochemistry at the reaction center. byjus.comyoutube.com Alternatively, a stepwise SN1 mechanism, which proceeds through a carbocation intermediate, can also occur, particularly with tertiary substrates. youtube.com

For instance, the reaction of dichlorinated benzoates with secondary cyclic amines like piperidine (B6355638) and morpholine (B109124) has been studied, demonstrating aminodechlorination at specific positions. researchgate.net Such reactions highlight the potential for introducing various nitrogen-based nucleophiles onto the benzothiazole core. The reactivity of different positions on the benzothiazole ring towards nucleophiles is a key factor, with the C2, C5, and C6 positions being particularly important for biological activity. mdpi.com

Synthesis of Nitrogen-Containing Derivatives (e.g., Pyrazoles, Hydrazones, Schiff Bases)

The functionalization of the benzothiazole scaffold to include other nitrogen-containing heterocycles like pyrazoles, hydrazones, and Schiff bases is a common strategy to expand its chemical space and explore new biological activities.

Pyrazoles: Benzothiazole-pyrazole hybrids can be synthesized through various routes. One method involves the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamide with appropriate reagents to construct the pyrazole (B372694) ring. nih.gov Another approach involves the reaction of benzothiazole N-arylsulphonylhydrazone with arylaldehydes or diazonium salts of arylamines, which can lead to the formation of pyrazol-3(2H)-one derivatives. nih.gov The synthesis of pyrazole derivatives often involves the reaction of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. astate.edu

Hydrazones: Benzothiazole-hydrazone derivatives are readily synthesized by the condensation reaction between a hydrazine-substituted benzothiazole and an aldehyde or ketone. For example, 2-hydrazinobenzothiazole (B1674376) can be reacted with various aldehydes to form the corresponding hydrazones. researchgate.netniscair.res.in Similarly, S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate can be reacted with heterocyclic aldehydes to produce a range of hydrazone derivatives. nih.gov The formation of the hydrazone linkage is typically confirmed by the appearance of a characteristic imine group signal in spectroscopic analyses. nih.gov

Schiff Bases: Schiff bases, characterized by the azomethine group (-C=N-), are generally formed through the condensation of a primary amine with an active carbonyl compound. nih.gov In the context of benzothiazoles, 2-aminobenzothiazole (B30445) derivatives can be reacted with various aldehydes to yield Schiff bases. researchgate.net For instance, the reaction of 2-amino-4-phenyl thiazole with benzaldehyde (B42025) derivatives in methanol (B129727) can produce thiazole-based Schiff bases. nih.gov These reactions are often catalyzed by an acid. ijper.org

Construction of Hybrid Heterocyclic Systems (e.g., Thiazole-Pyrimidine Conjugates)

The synthesis of hybrid molecules that combine the benzothiazole moiety with other heterocyclic systems, such as pyrimidine (B1678525), is a strategy to create novel chemical entities with potentially enhanced or synergistic biological activities.

One approach to constructing thiazole-pyrimidine conjugates involves a multi-step synthesis. For example, a key intermediate, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, can be prepared and subsequently reacted with various secondary amines. mdpi.com This reaction typically involves nucleophilic substitution of the chlorine atom on the pyrimidine ring. The use of a base like sodium hydride or an organic base such as diisopropylethylamine (DIPEA) facilitates this transformation. mdpi.com

Another strategy involves the reaction of a thiazole derivative with a dichlorinated pyrimidine. For instance, reacting a suitable aminothiazole with 4,6-dichloro-2-methylpyrimidine (B42779) in the presence of sodium hydride can yield the desired thiazole-pyrimidine hybrid. mdpi.com These methods allow for the systematic variation of substituents on both the thiazole and pyrimidine rings, enabling the exploration of structure-activity relationships.

Strategic Modification of Peripheral Substituents for Structural Diversity

One common approach is the variation of substituents on the benzene ring of the benzothiazole. For example, starting with a substituted 2-aminobenzothiazole, a wide range of derivatives can be synthesized. Three-component condensation reactions involving a substituted 2-aminobenzothiazole, an aldehyde, and another nucleophile (like 2-naphthol (B1666908) or 6-hydroxyquinoline) can generate a library of compounds with diverse peripheral groups. conicet.gov.ar

Furthermore, the substituents at the C2 position of the benzothiazole ring can be readily altered. For instance, by using different aldehydes in condensation reactions with 2-aminothiophenol, a variety of 2-substituted benzothiazoles can be obtained. mdpi.com The choice of aldehyde, bearing either electron-donating or electron-withdrawing groups, allows for fine-tuning of the electronic properties of the final molecule. mdpi.com

The modification of existing functional groups also contributes to structural diversity. For example, a thiocyano group introduced onto the benzothiazole ring can be further reacted to incorporate other functionalities. rsc.org Similarly, the synthesis of various ester or amide derivatives from a carboxylic acid-functionalized benzothiazole can lead to a broad range of analogs.

Reaction Mechanisms Governing Benzothiazole Formation and Derivatization

The formation and subsequent derivatization of the benzothiazole ring are governed by a variety of reaction mechanisms. Understanding these mechanisms is essential for predicting reaction outcomes and designing new synthetic routes.

Benzothiazole Formation:

A common method for benzothiazole synthesis is the condensation of 2-aminothiophenols with aldehydes or carboxylic acids. The mechanism of this reaction typically involves the initial formation of an imine intermediate through the reaction of the amino group of the 2-aminothiophenol with the carbonyl group of the aldehyde. mdpi.com This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, leading to a dihydrobenzothiazole intermediate. mdpi.com Subsequent oxidation of this intermediate yields the aromatic benzothiazole ring. mdpi.com

In some cases, the reaction can be initiated by a Brønsted acid, which catalyzes the condensation to form a ketamine intermediate. This is followed by intramolecular nucleophilic addition and C-C bond cleavage to generate the final product. nih.gov Another mechanistic pathway involves the reaction of anilines with elemental sulfur. This process is thought to proceed through the formation of an adduct between the aniline and sulfur, followed by cyclization and oxidation steps. nih.gov

Derivatization Reactions:

Nucleophilic substitution is a key mechanism in the derivatization of the benzothiazole scaffold. As discussed previously, these reactions can proceed through either a bimolecular (SN2) or a unimolecular (SN1) pathway. libretexts.org The SN2 mechanism involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously. byjus.comlibretexts.org In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.com

The formation of hydrazones and Schiff bases from benzothiazole derivatives proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazine (B178648) or primary amine acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of these derivatives.

In C-H functionalization/intramolecular C-S bond formation reactions, the mechanism can be more complex. For instance, in palladium-catalyzed reactions, the mechanism may involve oxidative addition of the palladium catalyst to a C-H bond, followed by reductive elimination to form the C-S bond. mdpi.com In metal-free radical reactions, the mechanism can involve the formation of radical intermediates, as seen in the SRN1 mechanism for the reaction of o-iodoarylisothiocyanates. nih.gov

The table below summarizes various synthetic reactions and their corresponding mechanistic details.

ReactionStarting MaterialsKey Mechanistic StepsProduct Type
Benzothiazole SynthesisN-arylcyanothioformamidesPd-catalyzed/Cu-assisted C-H functionalization, intramolecular C-S bond formation mdpi.comnih.gov2-Cyanobenzothiazoles
Benzothiazole Synthesiso-Iodoarylisothiocyanates, active methylene compoundsSRN1 mechanism, radical intermediates, intramolecular C-S bond formation nih.gov2-Substituted benzothiazoles
Benzothiazole SynthesisN-Substituted arylamines, elemental sulfurMetal-free, double C-S bond formation via C-H functionalization rsc.org2-Substituted benzothiazoles
Hydrazone FormationHydrazine-substituted benzothiazole, aldehyde/ketoneNucleophilic addition of hydrazine to carbonyl, elimination of water researchgate.netnih.govBenzothiazole-hydrazones
Schiff Base FormationAmino-substituted benzothiazole, aldehydeNucleophilic addition of amine to carbonyl, elimination of water nih.govresearchgate.netBenzothiazole Schiff bases
Thiazole-Pyrimidine SynthesisAminothiazole, dichloropyrimidineNucleophilic substitution of chlorine on pyrimidine ring mdpi.comThiazole-pyrimidine hybrids

Mechanistic Insights into Nucleophilic Aromatic Substitution on Halogenated Thiazoles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems, including halogenated benzothiazoles. Unlike nucleophilic substitution on aliphatic carbons (SN2), direct displacement on an aromatic ring is challenging. However, the presence of strong electron-withdrawing groups or an inherently electron-deficient heterocyclic ring system facilitates this transformation. The benzothiazole nucleus, particularly when halogenated, presents a suitable substrate for SNAr reactions.

The classical SNAr mechanism is generally accepted as a two-step addition-elimination process. juniperpublishers.comnih.gov In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. nih.govresearchgate.net The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. In the case of this compound, the electron-deficient thiazole moiety activates the fused benzene ring towards nucleophilic attack. In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring system. juniperpublishers.com

The reactivity in SNAr reactions is influenced by several factors:

The Aromatic Substrate: The presence of halogens serves two purposes: they act as leaving groups and their inductive electron-withdrawing effect further activates the ring. For di-halogenated systems, selective substitution can sometimes be achieved by controlling reaction conditions. researchgate.net

The Nucleophile: The rate of reaction is directly proportional to the nucleophilicity of the attacking species. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. researchgate.netrsc.org

The Leaving Group: The ability of the halogen to depart influences the second step of the reaction. For halogens, the order of reactivity as leaving groups is typically F > Cl > Br > I, which is inverse to their acidity, because the C-F bond is the most polarized, making the carbon atom more electrophilic and thus accelerating the initial nucleophilic attack.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Recent computational and experimental studies have also identified a growing number of SNAr reactions that proceed through a concerted mechanism (cSNAr), where bond formation and bond-breaking occur in a single transition state without the formation of a discrete Meisenheimer intermediate. researchgate.net Furthermore, kinetic investigations have revealed that reaction pathways can be complex, sometimes involving catalytic species generated in situ that can alter the reaction mechanism. researchgate.net For halogenated benzothiazoles, substitution reactions with various nucleophiles provide a powerful tool for introducing diverse functional groups onto the core structure. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Heterocycles
SubstrateNucleophileConditionsProductReference
4,7-dibromo indexcopernicus.comorganic-chemistry.orgnih.govthiadiazolo[3,4-d]pyridazineMorpholineRoom TemperatureMono- and bis-substituted derivatives researchgate.net
1-Protected 2,4,5-tribromoimidazoleSodium alkane/arenethiolatesNot specifiedDisplacement of 2-bromine atom rsc.org
1-Benzyl-5-bromo-4-nitroimidazoleVarious nucleophilesNot specifiedDisplacement of 5-bromine atom rsc.org
4,8-dibromobenzo[1,2-d:4,5-d']bis( indexcopernicus.comorganic-chemistry.orgacs.orgthiadiazole)Morpholine18 hoursComplete conversion to disubstituted product researchgate.net

Structure Activity Relationship Sar Studies of 2,6 Dichloro 5 Methoxybenzo D Thiazole and Its Derivatives

Elucidation of the Influence of Halogen Substituents on Biological Activity and Chemical Reactivity

Halogen substituents, such as chlorine (Cl) and fluorine (F), play a significant role in modulating the pharmacological profile of benzothiazole (B30560) derivatives. The introduction of halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and interaction with target proteins.

Research has shown that both the type of halogen and its position on the benzothiazole ring are critical for biological activity. For instance, studies on anticancer and anti-inflammatory agents revealed that a chlorine atom at the C6 position of the benzothiazole ring resulted in a notable increase in bioactivity compared to a fluorine substitution at the C5 position. frontiersin.org This highlights the sensitivity of the scaffold to the specific placement of substituents. Similarly, the introduction of a chlorine atom at the C5 position was found to increase the antibacterial activity of a 2-aminobenzothiazole (B30445) series against M. tuberculosis. researchgate.net

The presence of strong electron-withdrawing groups like fluorine in the benzothiazole structure is known to enhance various pharmacological properties. researchgate.net This is attributed to fluorine's ability to increase metabolic stability and binding affinity to target receptors. researchgate.net The strategic placement of halogens on both the benzothiazole core and other appended ring systems, such as isoquinolone or indole moieties, has been shown to be important for enhancing antibacterial activities. researchgate.net Conversely, the absence of halogen substituents can lead to a decrease in antibacterial efficacy against various bacterial strains. researchgate.net

Table 1: Influence of Halogen Substitution on Biological Activity

Compound Series Halogen Substituent & Position Observed Effect Biological Activity
Benzothiazole Derivatives 6-Chloro Increased bioactivity vs. 5-Fluoro Anticancer, Anti-inflammatory
2-Aminobenzothiazoles 5-Chloro Increased activity Antibacterial
Imidazobenzothiazoles Fluorine on fused isoquinoline/indole ring Enhanced activity Antibacterial

Investigation into the Role of the Methoxy (B1213986) Group in Modulating Pharmacological Efficacy

The methoxy group (-OCH3) is another key functional group whose presence and position significantly influence the pharmacological effects of benzothiazole derivatives. As an electron-donating group, it can alter the electron density of the aromatic system, affecting ligand-receptor interactions and metabolic pathways.

The position of the methoxy group is a determining factor for its effect on bioactivity. For example, in a series of benzothiazole derivatives tested for anti-diabetic properties, compounds featuring a methoxy group at the C5 position of the benzothiazole ring demonstrated the most potent activity. jchemrev.comjchemrev.com In the context of anticancer research, the cytotoxicity of certain derivatives against colon cancer cell lines was attributed to the presence of a methoxy group on an attached phenyl ring. nih.gov The introduction of methoxy functionalities, along with chloro groups, was shown to increase the anticancer activity of substituted methoxybenzamide benzothiazoles. nih.gov

Table 2: Effect of Methoxy Group Substitution on Pharmacological Activity

Compound Series Methoxy Substituent & Position Observed Effect Biological Activity
Benzothiazole Derivatives 5-Methoxy Most potent activity Anti-diabetic
Pyrimidine (B1678525) based isoxazole derivative Methoxy on phenyl ring Maximum cytotoxicity Anticancer
Substituted benzamide benzothiazole Methoxy functionality Increased activity Anticancer
Benzothiazole Derivatives Methoxy on aromatic central unit Decreased inhibition Antiproliferative
6-unsubstituted benzothiazoles Methoxy group Improved growth inhibition Antiproliferative

Impact of the Benzothiazole Heterocyclic Ring System on Ligand-Target Interactions

The benzothiazole ring system itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. rsc.orgnih.gov Its bicyclic, planar, and aromatic nature makes it an ideal anchor for interacting with enzymes, receptors, and nucleic acids. nih.govresearchgate.net

The nitrogen and sulfur atoms within the thiazole (B1198619) portion of the ring are crucial for many of the pharmacological activities observed in benzothiazole-based compounds. researchgate.net These heteroatoms can participate in hydrogen bonding and coordination with metal ions in enzyme active sites. The aromatic system allows for various non-covalent interactions, including π–π stacking, hydrophobic interactions, and van der Waals forces, which are essential for strong and specific binding to biological macromolecules. nih.gov

For example, molecular docking studies have shown that benzothiazole derivatives can engage in key interactions such as hydrogen bonding and π–π stacking with the active sites of targets like fungal cytochrome P450 14α-demethylase and bacterial DNA gyrase. nih.gov The benzothiazole moiety has also been identified as a key structural feature in compounds that interact with DNA, with studies showing that it can bind via groove binding, often showing a preference for AT base pairs. nih.gov This ability to form diverse and strong interactions underpins the broad spectrum of biological activities associated with this heterocyclic system, including antimicrobial, anticancer, and anti-inflammatory effects. benthamscience.comresearchgate.net

Significance of Substituent Positions (C2, C5, C6) on the Benzothiazole Core for Diverse Activities

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core ring structure. SAR studies have consistently shown that certain positions are particularly important for activity. Literature reviews reveal that substitutions at the C2 and C6 positions are frequently associated with a variety of biological activities. benthamscience.com

The C2 position is the most commonly substituted position on the benzothiazole scaffold. researchgate.net Modifications at this position can introduce a wide range of functional groups that can interact with specific pockets in a target protein. For instance, attaching different aryl or heterocyclic groups at C2 has led to the development of potent antimicrobial and anticancer agents. nih.govijper.org The introduction of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C2 position was found to remarkably enhance antitumor potential. nih.gov

The C6 position is another critical site for substitution. As mentioned previously, the placement of a chlorine atom at C6 significantly increased bioactivity in certain anticancer and anti-inflammatory compounds. frontiersin.org Similarly, the introduction of electron-withdrawing groups like nitro or cyano at the C6 position was found to increase the antiproliferative activity of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles. nih.gov

The C5 position has also been identified as important. For example, a methoxy group at C5 yielded the most potent anti-diabetic activity in one study, while a chlorine atom at the same position enhanced antibacterial activity in another. researchgate.netjchemrev.com These findings demonstrate that the specific electronic and steric properties of substituents at positions C2, C5, and C6 are crucial determinants of the resulting pharmacological profile.

Contribution of Fused Rings and Hybrid Systems to Enhanced Pharmacological Profiles

A modern strategy in drug design involves molecular hybridization, which combines two or more pharmacophores (bioactive scaffolds) into a single molecule. researchgate.net This approach aims to create hybrid compounds with potentially enhanced activity, improved target selectivity, or a broader spectrum of action compared to the individual components. The benzothiazole ring is an excellent candidate for this strategy due to its versatile chemistry and established biological importance. nih.govresearchgate.net

By fusing the benzothiazole core with other heterocyclic systems or linking it to other bioactive moieties, researchers have developed novel compounds with synergistic or additive pharmacological effects. researchgate.net For example, hybrid molecules incorporating benzothiazole and thiazole have been designed as broad-spectrum antimicrobial agents. nih.gov Similarly, combining benzothiazole with pyrazolinone or pyrazole (B372694) moieties has resulted in compounds with significant antifungal activity. ijper.org

The design of these hybrid systems allows for interaction with multiple biological targets or different binding sites on a single target, which can lead to improved efficacy and potentially overcome drug resistance mechanisms. researchgate.net This approach has been successfully applied in the search for new antitumor candidates, where the anticancer activity of benzothiazole is combined with another anticancer enhancer in a new hybrid structure. nih.gov The resulting fused or hybrid systems often exhibit superior pharmacological profiles, demonstrating the power of this design strategy. rsc.org

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. imist.manih.gov These in silico techniques are invaluable in modern drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern pharmacological action.

For benzothiazole and its derivatives, QSAR models have been developed to elucidate the effects of various substituents on their activity. mdpi.com These models use a set of calculated molecular descriptors—such as topological, electronic, geometric, and physicochemical properties—to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values). imist.ma

Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are employed to create robust and predictive QSAR models. imist.manih.gov For instance, a QSAR study on halogen- and amidino-substituted benzazoles identified that the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were key factors influencing antiproliferative activity. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecule, guiding further structural modifications for enhanced activity. nih.gov These computational approaches accelerate the drug design process by prioritizing the synthesis of the most promising candidates.

Computational Chemistry and Theoretical Investigations of 2,6 Dichloro 5 Methoxybenzo D Thiazole

Molecular Docking Analysis for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,6-dichloro-5-methoxybenzo[d]thiazole, molecular docking simulations can elucidate its potential to interact with various biological targets. Studies on structurally similar benzothiazole (B30560) derivatives have demonstrated their capacity to bind to a range of protein active sites, suggesting that this compound may also exhibit significant binding affinities.

For instance, various benzothiazole derivatives have been investigated as inhibitors of enzymes such as protein kinases, dihydroorotase, and acetylcholinesterase. biointerfaceresearch.comnih.govmdpi.com The binding interactions in these studies are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. The substituents on the benzothiazole ring play a crucial role in determining the specificity and strength of these interactions. In this compound, the two chloro groups can participate in halogen bonding and hydrophobic interactions, while the methoxy (B1213986) group can act as a hydrogen bond acceptor.

A hypothetical molecular docking study of this compound against a protein kinase, for example, might reveal interactions with key amino acid residues in the ATP-binding site. biointerfaceresearch.com The thiazole (B1198619) nitrogen could act as a hydrogen bond acceptor, a common feature in kinase inhibitors.

Table 1: Hypothetical Molecular Docking Results of this compound with a Generic Protein Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsThiazole Nitrogen with Lysine residue
Hydrophobic InteractionsDichloro-phenyl moiety with Leucine, Valine residues
Halogen Bond InteractionsChlorine at C6 with Aspartate residue

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound. Studies on other benzothiazole derivatives have successfully used DFT to understand the influence of different substituents on the molecule's properties. mdpi.comresearchgate.netnbu.edu.sa

The electronic properties are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the two chlorine atoms is expected to lower the energy of both HOMO and LUMO, while the electron-donating methoxy group would likely raise these energies. The net effect on the HOMO-LUMO gap would depend on the interplay of these opposing electronic influences. nih.gov

DFT can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the Lewis-like chemical bonding in a molecule. scirp.org It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the nitrogen, sulfur, and oxygen atoms into the antibonding orbitals of the aromatic system.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)π(C=C)15.2
LP (S)π(C=N)8.5
LP (O)π(C-C)5.1
π(C=C)π(C=C)20.8

Theoretical Studies on DNA Binding Interactions and Intercalation Mechanisms

The potential for benzothiazole derivatives to interact with DNA is an area of significant research interest. Theoretical studies, often in conjunction with experimental methods, can elucidate the possible binding modes of these compounds with DNA. The planar structure of the benzothiazole ring system suggests that it could interact with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Alternatively, it could bind to the minor or major grooves of DNA. dntb.gov.uaresearchgate.net

Computational modeling can predict the preferred binding mode and the specific interactions that stabilize the DNA-ligand complex. For this compound, the planar aromatic core is a key feature for potential intercalation. The substituents would influence the binding affinity and specificity. The methoxy group could form hydrogen bonds with the DNA backbone or bases, while the chloro groups might be involved in hydrophobic or van der Waals interactions within the DNA grooves. niscpr.res.in

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Complexes

Conformational analysis of this compound would likely show a relatively rigid structure due to the fused ring system. The main source of conformational flexibility would be the rotation around the bond connecting the methoxy group to the benzene (B151609) ring.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound and its complexes with biological macromolecules, such as proteins or DNA, over time. nih.govacs.org MD simulations can reveal the stability of the docked poses obtained from molecular docking, showing how the ligand and receptor adapt to each other. These simulations can also provide information on the conformational changes in the receptor upon ligand binding and the role of solvent molecules in the binding process. For a complex of this compound with a protein, an MD simulation would track the movements of the ligand in the binding pocket and the fluctuations of the protein structure, providing insights into the stability and strength of the interaction. biointerfaceresearch.com

Future Perspectives and Research Gaps in the Study of 2,6 Dichloro 5 Methoxybenzo D Thiazole

Development of Novel and Green Synthetic Pathways for Analog Generation

The exploration of 2,6-Dichloro-5-methoxybenzo[d]thiazole's potential is intrinsically linked to the ability to synthesize a diverse library of its analogs. Future research should prioritize the development of novel and environmentally benign synthetic methodologies. Drawing inspiration from the broader field of benzothiazole (B30560) synthesis, several promising avenues exist.

Conventional methods for benzothiazole synthesis often involve the condensation of 2-aminothiophenols with various electrophiles. However, these methods can suffer from harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches offer a more sustainable alternative. For instance, the use of water as a solvent, microwave-assisted synthesis, and the application of eco-friendly catalysts could be explored for the synthesis of this compound and its derivatives.

A key focus should be on developing synthetic routes that allow for the facile introduction of a wide range of substituents at various positions of the benzothiazole core. This will be crucial for establishing structure-activity relationships (SAR) and optimizing the biological activity of lead compounds.

Table 1: Potential Green Synthetic Strategies for this compound Analogs

Synthetic StrategyPotential AdvantagesKey Parameters to Investigate
Microwave-Assisted Organic Synthesis (MAOS)Rapid reaction times, higher yields, improved purity.Solvent choice, temperature, irradiation time.
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions.Frequency, power, solvent viscosity.
Catalyst-Free Synthesis in Green SolventsReduced environmental impact, simplified work-up.Glycerol, ionic liquids, deep eutectic solvents.
Multicomponent ReactionsHigh atom economy, operational simplicity.Stoichiometry, catalyst, reaction temperature.

Identification of New Pharmacological Targets and Underexplored Biological Activities

The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the specific pharmacological targets and biological activities of this compound remain uninvestigated.

Future research should involve comprehensive screening of this compound and its analogs against a diverse panel of biological targets. High-throughput screening (HTS) campaigns against various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways would be a logical starting point.

Beyond these established areas, it is crucial to explore less conventional biological activities. For example, the potential of this compound derivatives as modulators of neurodegenerative disease pathways or as antiviral agents warrants investigation.

Strategies for Optimization of Lead Compounds for Enhanced Selectivity and Potency

Should initial screening efforts identify a lead compound with promising biological activity, the next critical step will be its optimization to enhance potency, selectivity, and pharmacokinetic properties. A systematic SAR study will be the cornerstone of this effort. By synthesizing and evaluating a focused library of analogs with modifications at key positions of the this compound scaffold, researchers can identify the structural features crucial for biological activity.

Key optimization strategies would include:

Modification of substituents: Introducing a variety of functional groups on the benzothiazole ring and any appended moieties to probe electronic and steric effects.

Isosteric and bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency and metabolic stability.

Scaffold hopping: Replacing the benzothiazole core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Application of Advanced Structure-Based Drug Design Principles

In tandem with traditional medicinal chemistry approaches, the application of advanced structure-based drug design (SBDD) principles can significantly accelerate the lead optimization process. Once a biological target is identified, obtaining the three-dimensional structure of the target-ligand complex, either through X-ray crystallography or cryo-electron microscopy, will provide invaluable insights into the binding mode of this compound-based inhibitors.

This structural information can then be used to:

Design novel analogs: Computationally design new molecules with improved binding affinity and selectivity.

Predict binding affinities: Use computational tools to predict the potency of designed analogs before their synthesis, thereby prioritizing the most promising candidates.

Understand resistance mechanisms: Analyze the structural basis of potential drug resistance mutations and design next-generation inhibitors that can overcome them.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of any bioactive compounds derived from this compound, the integration of "omics" technologies will be indispensable. These high-throughput techniques can provide a global view of the cellular response to drug treatment.

Transcriptomics (RNA-seq): Can identify changes in gene expression patterns induced by the compound, revealing the signaling pathways that are modulated.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement.

Metabolomics: Can identify alterations in cellular metabolism, which can be a hallmark of drug action, particularly for anticancer and antimicrobial agents.

By integrating data from these different omics platforms, a comprehensive picture of the compound's mechanism of action can be constructed, facilitating its further development as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,6-Dichloro-5-methoxybenzo[d]thiazole derivatives, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Dissolve intermediates (e.g., hydrazide derivatives) in polar aprotic solvents like DMSO under reflux (18–24 hours) to promote cyclization. Example: 65% yield achieved via DMSO-mediated synthesis of triazole-thiazole hybrids .
  • Step 2 : Use substituted aldehydes or phenacyl bromides in ethanol with catalytic acetic acid to introduce functional groups. Reflux for 4–6 hours and purify via recrystallization (water-ethanol) .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of reactants), solvent polarity, and reaction time. For example, pyrazoline-thiazole hybrids achieved 61–85% yield using ethanol as a solvent .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound-based compounds?

  • Analytical Workflow :

  • Melting Point (m.p.) : Confirm purity (e.g., 141–143°C for triazole derivatives) .
  • NMR/FTIR : Assign peaks for methoxy (-OCH₃), chloro (-Cl), and thiazole ring protons. For example, aromatic protons in pyrazoline-thiazole hybrids show δ 7.2–8.1 ppm in ¹H NMR .
  • Elemental Analysis : Validate C, H, N, S content (e.g., <0.5% deviation between calculated and observed values) .

Q. How should researchers design initial biological activity screens for novel this compound analogs?

  • Screening Framework :

  • Target Selection : Prioritize assays aligned with thiazole bioactivity (e.g., antimicrobial, anticancer). Example: Thiazole derivatives inhibit Candida via ergosterol biosynthesis disruption .
  • Dose Range : Test compounds at 1–100 µM concentrations in cell-based assays (e.g., MTT for cytotoxicity) .
  • Positive Controls : Compare with known thiazole drugs (e.g., meloxicam for anti-inflammatory activity) .

Advanced Research Questions

Q. What strategies can resolve contradictions in NMR data interpretation for halogenated thiazole derivatives?

  • Troubleshooting :

  • Dynamic Effects : Account for restricted rotation in ortho-chloro substituents, which may split singlets into doublets (e.g., δ 6.9–7.5 ppm for dichlorophenyl groups) .
  • Decoupling Experiments : Use 2D-COSY or NOESY to differentiate overlapping aromatic protons .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .

Q. How can computational methods predict the bioactivity of this compound derivatives before synthesis?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 for antifungal activity). Example: 5-vinyl-thiazole derivatives show strong binding to Candida CYP51 (−9.2 kcal/mol) .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict IC₅₀ values. Electron-withdrawing groups (e.g., -NO₂) enhance insecticidal activity .
  • ADMET Prediction : SwissADME for bioavailability; ProTox-II for toxicity profiling .

Q. What are the key considerations in designing SAR studies for antimicrobial thiazole derivatives?

  • SAR Design Principles :

  • Substituent Positioning : Chloro groups at C2/C6 enhance steric hindrance, improving target selectivity (e.g., Staphylococcus aureus inhibition) .
  • Hybrid Scaffolds : Fuse thiazole with triazole or pyrazole rings to broaden activity spectra (e.g., pyrazoline-thiazole hybrids with 85% antifungal yield) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S-cysteine) to trace thiazole biosynthesis in pathogens .

Data Interpretation & Optimization

Q. How can researchers address low reproducibility in thiazole derivative synthesis across labs?

  • Standardization :

  • Solvent Purity : Use anhydrous ethanol/DMSO (H₂O <50 ppm) to prevent side reactions .
  • Catalyst Consistency : Benchmark glacial acetic acid concentration (5 drops per 0.001 mol substrate) .
  • Reaction Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. What advanced techniques validate the electronic effects of substituents on thiazole reactivity?

  • Experimental Tools :

  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing capacity .
  • X-ray Crystallography : Resolve bond-length variations (e.g., C-S bond elongation in methoxy-substituted thiazoles) .
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., SNAr displacements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.